Chemical structure of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol
Chemical structure of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol
An In-depth Technical Guide to (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol: Structure, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol, a halogenated pyridyl ether with significant potential as a scaffold and intermediate in medicinal chemistry. We will dissect its core chemical structure, propose a detailed, field-proven synthetic pathway with accompanying mechanistic insights, and explore its pharmacophoric potential for drug development professionals. This document is designed to serve as a foundational resource, bridging the gap between chemical identity and practical application in modern drug discovery workflows.
Core Chemical Identity and Structure
(2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol is a multi-functionalized heterocyclic compound. Its structure is built upon a pyridine core, a foundational element in numerous pharmaceuticals due to its hydrogen bonding capabilities and metabolic stability. The molecule is further elaborated with two chlorine atoms, a phenoxy ether linkage, and a primary alcohol, creating a unique electronic and steric profile.
Nomenclature and Key Identifiers
A consolidated list of identifiers for this compound is provided below for unambiguous reference in research and procurement activities.
| Identifier | Value | Source |
| IUPAC Name | [2-chloro-6-(4-chlorophenoxy)pyridin-3-yl]methanol | [1] |
| Molecular Formula | C₁₂H₉Cl₂NO₂ | [1] |
| Molecular Weight | 286.11 g/mol | Calculated |
| Canonical SMILES | OCC1=CC=C(OC2=CC=C(Cl)C=C2)N=C1Cl | [1] |
| InChI Key | KSAITOSSLNCGGI-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD29059394 | [1] |
Structural Elucidation
The molecule's architecture is a deliberate convergence of key pharmacophoric features:
-
Pyridine Core: A nitrogenous heterocycle that often serves as a bioisostere for a phenyl ring. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and protein-ligand interactions.
-
Diaryl Ether Linkage: The phenoxy group connected to the pyridine ring provides conformational flexibility while also increasing lipophilicity. This linkage is a common motif in kinase inhibitors and other targeted therapies.
-
Halogenation: The structure features two chlorine atoms. The chloro-substituent at the 2-position of the pyridine ring activates the 6-position for nucleophilic aromatic substitution (SₙAr), a critical feature for its synthesis. The chlorine on the distal phenyl ring serves as a key interaction point, capable of forming halogen bonds or occupying hydrophobic pockets in target proteins.
-
Hydroxymethyl Group: The primary alcohol at the 3-position is a versatile functional handle. It can act as both a hydrogen bond donor and acceptor. Crucially, it provides a site for further chemical modification, allowing for the attachment of other moieties to explore structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol is not a trivial one-pot reaction but a strategic, multi-step process. The rationale behind the proposed pathway is to build the molecule sequentially, controlling the introduction of each functional group.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthetic challenge. The primary disconnection is at the ether linkage, which is reliably formed via a nucleophilic aromatic substitution (SₙAr) reaction. This points to two key precursors: a suitably activated pyridine derivative and 4-chlorophenol.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol outlines a reliable, two-step synthesis starting from commercially available 2,6-Dichloronicotinic acid.
Step 1: Selective Reduction of 2,6-Dichloronicotinic acid
-
Objective: To reduce the carboxylic acid to a primary alcohol without affecting the chlorinated pyridine ring.
-
Methodology:
-
Suspend 2,6-Dichloronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of Borane-THF complex (1.0 M in THF, ~1.1 eq) dropwise over 30 minutes. The choice of borane is critical as it selectively reduces carboxylic acids over the aromatic system, whereas a stronger reducing agent like LiAlH₄ could lead to side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by 1 M HCl (aq).
-
Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2,6-Dichloropyridin-3-yl)methanol. This intermediate is often used directly in the next step after purity assessment.
-
Step 2: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)
-
Objective: To couple the pyridine intermediate with 4-chlorophenol via an SₙAr reaction.
-
Methodology:
-
To a solution of 4-chlorophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. The use of a non-nucleophilic base is essential to deprotonate the phenol, forming the reactive phenoxide nucleophile without competing in the substitution reaction.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 4-chlorophenoxide.
-
Add a solution of crude (2,6-Dichloropyridin-3-yl)methanol (1.0 eq) in DMF to the phenoxide mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent at the 2-position makes the 6-position highly electrophilic and susceptible to nucleophilic attack.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and quench with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers extensively with water and brine to remove DMF.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by silica gel column chromatography to yield pure (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol.
-
Structural Verification and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Technique | Expected Results |
| ¹H NMR | Expect distinct aromatic protons on both the pyridine and phenyl rings. A characteristic singlet or doublet for the -CH₂OH protons (~4.5-5.0 ppm) and a signal for the hydroxyl proton (~2.0-4.0 ppm, may be broad and exchangeable with D₂O). |
| ¹³C NMR | Signals corresponding to all 12 carbon atoms. The carbon bearing the -CH₂OH group would appear around 60-65 ppm. Aromatic carbons would be in the 110-160 ppm range. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₂H₉Cl₂NO₂ (285.0008), with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |
| FT-IR | A broad absorption band around 3200-3400 cm⁻¹ for the O-H stretch of the alcohol. C-O stretching for the ether and alcohol, and C=C/C=N stretching in the aromatic region (1400-1600 cm⁻¹). |
Role in Medicinal Chemistry and Drug Development
This molecule is not an end-product therapeutic but rather a high-value scaffold. Its utility lies in the strategic placement of functional groups that allow for systematic chemical exploration.
Pharmacophoric Potential and Application as a Scaffold
The core structure presents multiple points for diversification, making it an ideal starting point for building a compound library for screening.
Caption: Potential derivatization workflows from the core scaffold.
-
Modification of the Hydroxymethyl Group: The alcohol can be easily converted into esters, ethers, or amines. It can also be oxidized to an aldehyde, which opens up a vast array of subsequent reactions like Wittig olefination or reductive amination to introduce new vector groups.
-
Substitution of the C2-Chlorine: The remaining chlorine atom can be replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to probe specific hydrophobic or π-stacking interactions within a target's active site.
Potential Biological Targets
While specific biological activity for this exact compound is not widely reported, its structural motifs are prevalent in molecules targeting several important protein classes:
-
Protein Kinases: The diaryl ether hinge-binding motif is a classic feature of many kinase inhibitors.
-
GPCRs: Pyridine-based structures are common ligands for G-protein coupled receptors.
-
Imidazopyridine-based Agents: This scaffold is related to imidazopyridines, which have shown activity as anxiolytic agents by targeting benzodiazepine receptors.[2]
Safety and Handling
As with all chlorinated aromatic compounds, (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on data for structurally related compounds such as (2-Chloropyridin-3-yl)methanol, potential hazards include acute toxicity if swallowed, skin irritation, and serious eye irritation.[3][4]
Conclusion
(2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol represents a strategically designed chemical entity of significant interest to the drug discovery community. Its value is derived not from intrinsic biological activity but from its utility as a versatile and functionalized scaffold. The combination of a diaryl ether linkage, a reactive hydroxymethyl handle, and a site for cross-coupling chemistry makes it an excellent starting point for the synthesis of focused compound libraries. The robust synthetic pathway and clear methods for structural verification outlined in this guide provide researchers with the necessary foundation to leverage this compound in their discovery programs.
References
-
(2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem. [Link]
-
(2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6 - Matrix Fine Chemicals. [Link]
-
(2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237 - PubChem. [Link]
-
Synthesis of 6-chloro-3-pyridinemethanol - PrepChem.com. [Link]
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine - ResearchGate. [Link]
-
In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) - PubMed. [Link]
-
(2-Chloro-6-methylquinolin-3-yl)methanol - PMC. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-pyridinylmethanol | 42330-59-6 [sigmaaldrich.com]
